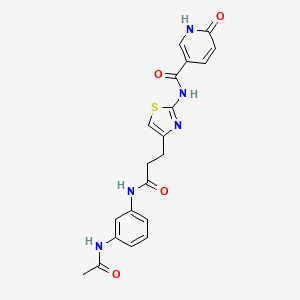
2-(4-methoxyphenoxy)-N-(1-pivaloylindolin-6-yl)acetamide
Übersicht
Beschreibung
2-(4-methoxyphenoxy)-N-(1-pivaloylindolin-6-yl)acetamide, also known as MPI-0479605, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of indolinone derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
The mechanism of action of 2-(4-methoxyphenoxy)-N-(1-pivaloylindolin-6-yl)acetamide is not fully understood, but it is believed to involve the inhibition of several key signaling pathways involved in inflammation and cancer. Specifically, this compound has been shown to inhibit the activity of several kinases, including IKKβ, JAK2, and FLT3, which are involved in the regulation of inflammatory and oncogenic signaling pathways.
Biochemical and Physiological Effects:
2-(4-methoxyphenoxy)-N-(1-pivaloylindolin-6-yl)acetamide has been shown to have several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine and chemokine production, the induction of apoptosis in cancer cells, and the inhibition of angiogenesis. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-methoxyphenoxy)-N-(1-pivaloylindolin-6-yl)acetamide is its potent anti-inflammatory and anti-cancer properties, which make it a promising candidate for the development of new therapeutics. Additionally, the synthesis of this compound has been optimized to improve its yield and purity, making it a viable candidate for further research. However, one limitation of this compound is its relatively low solubility in water, which may limit its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(4-methoxyphenoxy)-N-(1-pivaloylindolin-6-yl)acetamide. One potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound may have potential as an anti-cancer agent, either alone or in combination with other therapeutics. Further research is needed to fully understand the mechanism of action of 2-(4-methoxyphenoxy)-N-(1-pivaloylindolin-6-yl)acetamide and to optimize its pharmacological properties for clinical use.
Wissenschaftliche Forschungsanwendungen
2-(4-methoxyphenoxy)-N-(1-pivaloylindolin-6-yl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the areas of inflammation and cancer. In preclinical studies, this compound has been shown to possess potent anti-inflammatory properties, inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 2-(4-methoxyphenoxy)-N-(1-pivaloylindolin-6-yl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Eigenschaften
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-2-(4-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-22(2,3)21(26)24-12-11-15-5-6-16(13-19(15)24)23-20(25)14-28-18-9-7-17(27-4)8-10-18/h5-10,13H,11-12,14H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJUDUOCUQAXIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-N-(1-pivaloylindolin-6-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



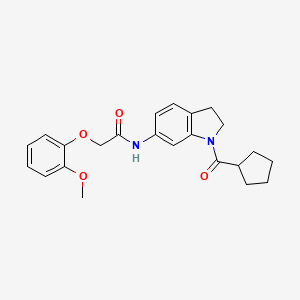
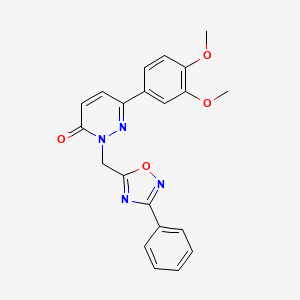
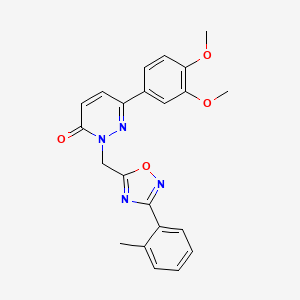
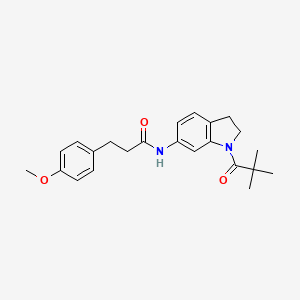
![2-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one](/img/structure/B3205357.png)
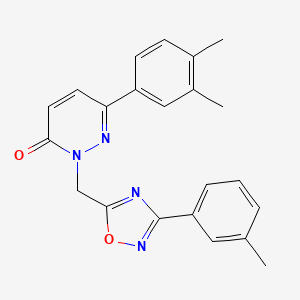
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B3205376.png)
![3-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one](/img/structure/B3205379.png)
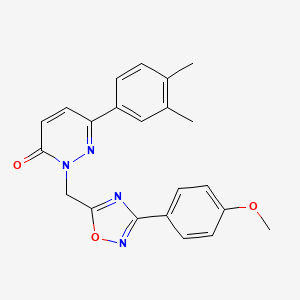
![N-(benzo[d]thiazol-2-yl)-2-((4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B3205385.png)
![3-(1,3-Benzodioxol-5-yl)-6-({[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B3205393.png)
![3-(1,3-Benzodioxol-5-yl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B3205396.png)
![N-(furan-2-ylmethyl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B3205403.png)
